2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione
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Overview
Description
2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a hydroxyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction can produce various hydroxy-substituted naphthalene derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The hydroxyl and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl derivatives: Compounds like 2-fluorophenylpiperazine and 2-fluorophenylmethanol share the fluorophenyl group but differ in their core structures and functional groups.
Naphthalene derivatives: Compounds such as 1,4-naphthoquinone and 2-hydroxy-1,4-naphthoquinone have similar naphthalene cores but differ in their substituents.
Uniqueness
2-(2-Fluorophenyl)-3-hydroxynaphthalene-1,4-dione is unique due to the combination of its fluorophenyl and hydroxyl substituents on the naphthalene core. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJONONENOKUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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